molecular formula C9H17NO B15082341 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 90949-59-0

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B15082341
CAS No.: 90949-59-0
M. Wt: 155.24 g/mol
InChI Key: MCTFMYXTMFPCDM-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound with the molecular formula C9H17NO. It is a rare and unique chemical that is primarily used in early discovery research . The compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired oxazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxazole and dihydro-oxazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole: A unique oxazole derivative with specific structural features.

    2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains sulfur instead of oxygen.

    2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Contains nitrogen instead of oxygen in the ring.

Uniqueness

This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Its tert-butyl and dimethyl substituents further enhance its stability and reactivity compared to similar compounds .

Properties

CAS No.

90949-59-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-tert-butyl-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C9H17NO/c1-8(2,3)7-10-9(4,5)6-11-7/h6H2,1-5H3

InChI Key

MCTFMYXTMFPCDM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(C)(C)C)C

Origin of Product

United States

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